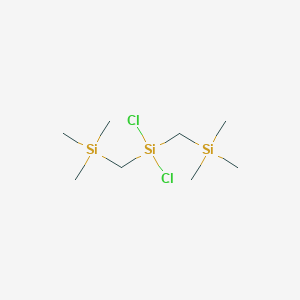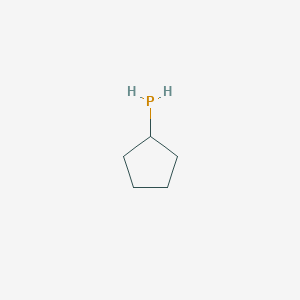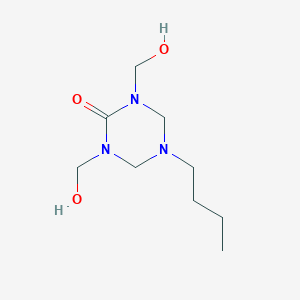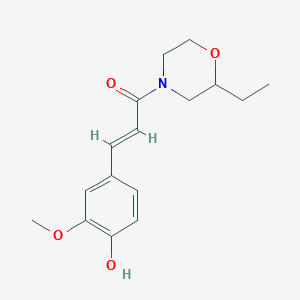
N,N-Diethylbutanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylbutanethioamide, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 for use by military personnel in insect-infested areas. Today, DEET is used by millions of people worldwide to protect themselves from mosquito and tick bites.
Wirkmechanismus
N,N-Diethylbutanethioamide works by disrupting the olfactory system of insects, making it difficult for them to locate their prey. It also acts as a contact repellent, causing insects to avoid landing on treated skin or clothing.
Biochemische Und Physiologische Effekte
N,N-Diethylbutanethioamide has been shown to have a low toxicity profile in humans. However, some studies have suggested that it may have neurotoxic effects in certain animal models. It is also known to be a skin irritant in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Diethylbutanethioamide is a useful tool for researchers studying insect behavior and ecology. However, its effectiveness can vary depending on the species of insect being studied. Additionally, care must be taken to avoid contaminating experimental setups with N,N-Diethylbutanethioamide, as it can interfere with results.
Zukünftige Richtungen
There is ongoing research into the development of new insect repellents that are more effective and less toxic than N,N-Diethylbutanethioamide. Some promising candidates include picaridin, IR3535, and plant-based repellents such as citronella and eucalyptus oil. Additionally, studies are being conducted to better understand the mechanism of action of N,N-Diethylbutanethioamide and other repellents, with the goal of developing more targeted and effective insect control strategies.
Synthesemethoden
N,N-Diethylbutanethioamide is synthesized from diethylamine and butanethiol in the presence of an acid catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylbutanethioamide is a popular subject of scientific research due to its effectiveness as an insect repellent. Studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential limitations for use in laboratory experiments.
Eigenschaften
CAS-Nummer |
19420-07-6 |
|---|---|
Produktname |
N,N-Diethylbutanethioamide |
Molekularformel |
C8H17NS |
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
N,N-diethylbutanethioamide |
InChI |
InChI=1S/C8H17NS/c1-4-7-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
XSDYVJCOVSBGAP-UHFFFAOYSA-N |
SMILES |
CCCC(=S)N(CC)CC |
Kanonische SMILES |
CCCC(=S)N(CC)CC |
Synonyme |
Butanethioamide, N,N-diethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



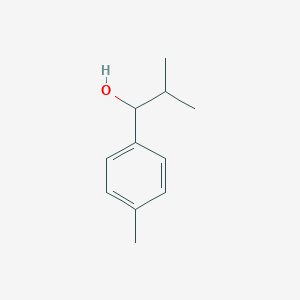
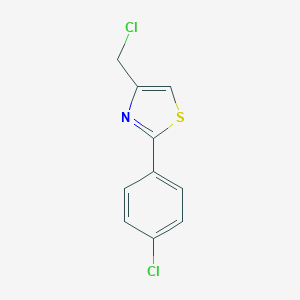
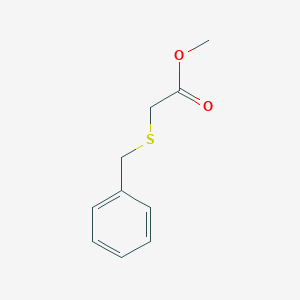
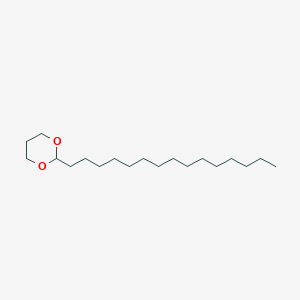
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
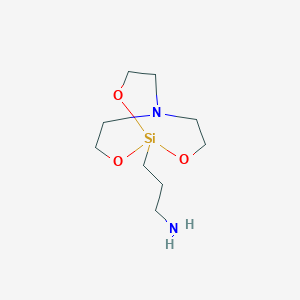
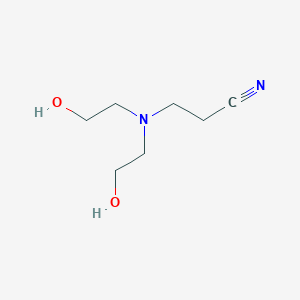
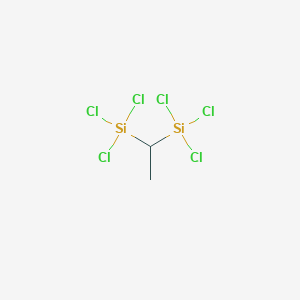
![Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium methyl sulphate](/img/structure/B96948.png)
